2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

説明

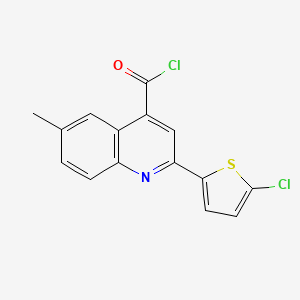

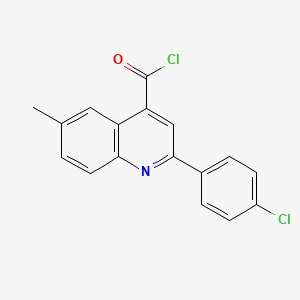

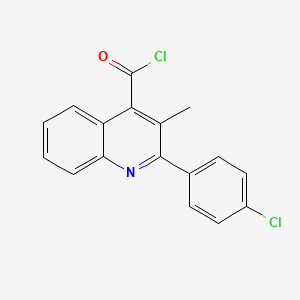

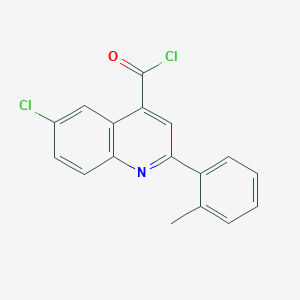

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride , also known by its chemical formula C~18~H~14~ClNO~2~ , is a synthetic compound with intriguing properties. It belongs to the quinoline class of organic molecules and contains a carbonyl chloride functional group. The compound’s structure combines aromatic rings, methyl groups, and a chlorine atom.

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed as follows:

Preparation of 4-Methoxyphenylacetyl Chloride : Begin by reacting 4-methoxyphenylacetic acid with thionyl chloride . This reaction yields 4-methoxyphenylacetyl chloride , which serves as a key intermediate.

Quinoline Ring Formation : Next, react 4-methoxyphenylacetyl chloride with 2,6-dimethyl aniline in the presence of a base. This step forms the quinoline ring system.

Carbonyl Chloride Formation : Finally, introduce the carbonyl chloride group by reacting the quinoline intermediate with phosgene (COCl~2~).

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride reveals the following features:

- A quinoline core with two methyl groups at positions 6 and 8.

- A 4-methoxyphenyl group attached to position 2.

- A carbonyl chloride (acid chloride) functional group at position 4.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

- Hydrolysis : The carbonyl chloride group can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid.

- Acylation Reactions : The carbonyl chloride group can react with amines or alcohols to form amides or esters, respectively.

- Substitution Reactions : The chlorine atom can be substituted by other nucleophiles, leading to diverse derivatives.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts around 143°C under reduced pressure.

- Solubility : It is soluble in organic solvents like chloroform , acetone , and dichloromethane .

- Color : The compound may appear as a pale yellow to light brown solid.

科学的研究の応用

Fluorescence Derivatization in Liquid Chromatography

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, demonstrates significant utility as a fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols or phenol to produce fluorescent esters, aiding in the analytical separation of these compounds (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Alkynes

In the synthesis of (4‐Methoxyphenyl)Ethyne, a compound with a similar methoxyphenyl structure, diethyl (dichloromethyl)phosphonate is used as an intermediate. This highlights the potential of methoxyphenyl compounds in the synthesis of complex organic molecules (Marinetti & Savignac, 2003).

Development of Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives

A series of hydroquinolines and pyrimido[4,5-b]quinoline derivatives have been synthesized using 2 (4-methoxybenzylidenemalonitrile) and other compounds. These derivatives hold potential in various chemical and pharmaceutical applications (Ghoneim & Assy, 2015).

Structure of β-Diketiminates and β-Aminoketones

Studies on methoxyphenyl substituted β-diketiminate and β-enaminoketonate ligands, which are structurally related to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, reveal insights into the crystal structures and potential applications in complex formation and reactivity (Olejnik, Padělková, Horáček, & Růžička, 2012).

Potential Anticancer Applications

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, has been identified as a potent apoptosis inducer and an effective anticancer agent, suggesting potential therapeutic applications for similar compounds (Sirisoma et al., 2009).

Safety And Hazards

- Toxicity : Handle with care due to its potential toxicity. Use appropriate protective equipment.

- Corrosive : The carbonyl chloride group makes it corrosive. Avoid skin contact.

- Storage : Store in a cool, dry place away from direct sunlight.

将来の方向性

Researchers should explore the following areas:

- Biological Activity : Investigate its pharmacological effects.

- Derivatives : Synthesize derivatives for enhanced properties.

- Applications : Assess its potential in drug development or material science.

特性

IUPAC Name |

2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOHQACFYBDXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)